benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
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Overview
Description
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside is a chemical compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . It is also known by its synonym, Methyl N-Cbz-alpha-D-glucopyranosaminide . This compound is characterized by its unique structure, which includes a glucopyranoside backbone with a phenylmethoxycarbonyl group attached to the amino group at the 2-position .
Preparation Methods
The synthesis of Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside can be achieved through various synthetic routes. One common method involves the glycosylation reaction, where a protected glucosamine derivative is reacted with a methylating agent in the presence of a base . The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and catalysts like silver triflate or boron trifluoride etherate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Scientific Research Applications
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other positions on the glucopyranoside backbone . This selective reactivity is crucial in the synthesis of complex glycosylated molecules . The compound’s effects are mediated through its ability to participate in glycosylation reactions, which are essential in various biological processes .
Comparison with Similar Compounds
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl 2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside: This compound has a similar structure but with a benzyloxycarbonyl group instead of a phenylmethoxycarbonyl group.
Methyl N-Cbz-alpha-D-glucopyranosaminide: Another closely related compound with a similar backbone but different protecting groups.
The uniqueness of Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside lies in its specific protecting group, which offers distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBPGJIPRBQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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